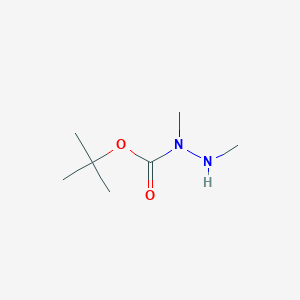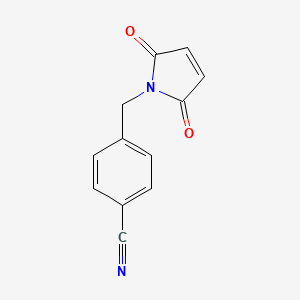![molecular formula C7H5BrN2OS B11720523 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B11720523.png)
1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with phenacyl bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80°C, to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method employs microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the imidazo[2,1-b]thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The carbonyl group in the ethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.
Major Products:
- Substitution reactions can lead to the formation of various derivatives, depending on the reagents used. For example, substitution of the bromine atom can yield different halogenated or nitro-substituted products .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms, leading to cell death . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone: This compound shares a similar core structure but with a hydroxy group instead of a bromine atom.
1-(4-Fluorophenyl)-2-(1,3-thiazol-6-yl)ethanone: Another related compound with a fluorophenyl group, showing different biological activities.
Uniqueness: 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone stands out due to its bromine atom, which can significantly influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 |
InChI Key |
SPDMQLYONXRQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)

![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)



![Tert-butyl N-[1-(dimethylcarbamoyl)-3-methylbutyl]carbamate](/img/structure/B11720511.png)
![2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)

![2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720525.png)
